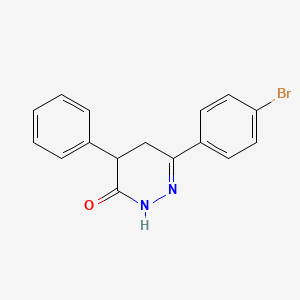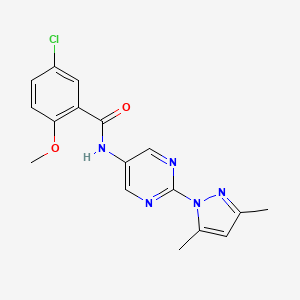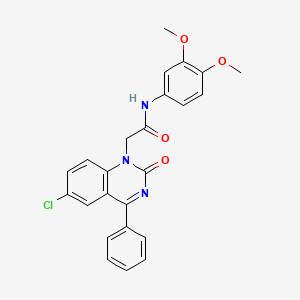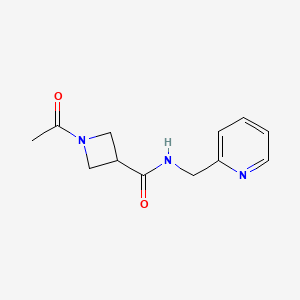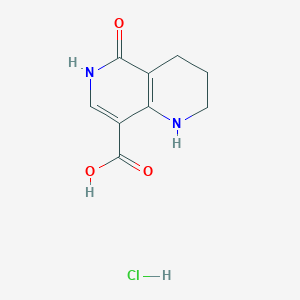
5-Oxo-2,3,4,6-tetrahydro-1H-1,6-naphthyridine-8-carboxylic acid;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“5-Oxo-2,3,4,6-tetrahydro-1H-1,6-naphthyridine-8-carboxylic acid;hydrochloride” is a synthetic organic compound that belongs to the class of naphthyridines
作用機序
Target of Action
It’s known that 1,6-naphthyridines, a class of compounds to which this molecule belongs, have a wide range of pharmacological activities, including anticancer, anti-hiv, antimicrobial, analgesic, anti-inflammatory, and antioxidant activities .
Mode of Action
It’s known that the specific and differential functionalization of the 1,6-naphthyridine core leads to specific activity . For example, certain functionalized 1,6-naphthyridines act as sex hormone regulatory agents or anti-HIV agents .
Biochemical Pathways
Given the broad spectrum of biological activities associated with 1,6-naphthyridines, it can be inferred that multiple biochemical pathways could be affected .
Result of Action
Given the wide range of pharmacological activities associated with 1,6-naphthyridines, it can be inferred that the compound could have multiple effects at the molecular and cellular levels .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-2,3,4,6-tetrahydro-1H-1,6-naphthyridine-8-carboxylic acid;hydrochloride typically involves multi-step organic reactions. A common synthetic route might include:
Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can form the naphthyridine core.
Oxidation and Reduction: Specific oxidation and reduction steps to introduce the oxo group at the 5-position.
Carboxylation: Introduction of the carboxylic acid group at the 8-position.
Hydrochloride Formation: Conversion to the hydrochloride salt for improved stability and solubility.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:
Catalysis: Use of catalysts to improve reaction efficiency.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the 5-oxo group.
Reduction: Reduction reactions could target the oxo group or other functional groups within the molecule.
Substitution: Various substitution reactions can occur, especially at positions adjacent to the nitrogen atoms in the naphthyridine ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles, etc.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various derivatives of the original compound with modified functional groups.
科学的研究の応用
Chemistry
Synthesis of Derivatives: Used as a starting material for synthesizing various derivatives with potential biological activities.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes involved in disease pathways.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating diseases such as cancer, bacterial infections, and inflammatory conditions.
Industry
Chemical Intermediates: Used as intermediates in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
類似化合物との比較
Similar Compounds
Naphthyridine Derivatives: Other compounds in the naphthyridine class with similar structures but different functional groups.
Quinolones: A related class of compounds known for their antibacterial properties.
Uniqueness
The uniqueness of 5-Oxo-2,3,4,6-tetrahydro-1H-1,6-naphthyridine-8-carboxylic acid;hydrochloride lies in its specific functional groups and their arrangement, which confer distinct biological activities and chemical reactivity compared to other similar compounds.
特性
IUPAC Name |
5-oxo-2,3,4,6-tetrahydro-1H-1,6-naphthyridine-8-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3.ClH/c12-8-5-2-1-3-10-7(5)6(4-11-8)9(13)14;/h4,10H,1-3H2,(H,11,12)(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLOZIJTTBFWGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CNC2=O)C(=O)O)NC1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 4-(7-fluoro-3,9-dioxo-2-(pyridin-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2913170.png)
![N-[4-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]prop-2-enamide](/img/structure/B2913173.png)
![(E)-2-(1H-benzo[d]imidazol-2-yl)-3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)acrylonitrile](/img/structure/B2913174.png)
![4-methyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2913178.png)
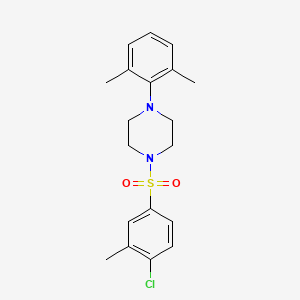
![N-{[3-methoxy-4-(2-methylpropoxy)phenyl]methylidene}hydroxylamine](/img/structure/B2913181.png)
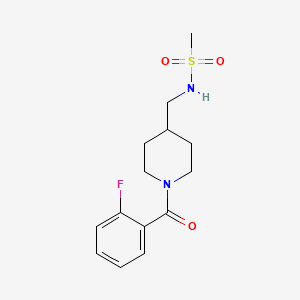
![1,3-dimethyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2913183.png)
![3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane;hydrochloride](/img/structure/B2913185.png)
![ethyl 2-({1-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,2-dihydroisoquinolin-5-yl}oxy)acetate](/img/structure/B2913187.png)
